molecular formula C18H17N3O4 B2549006 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034439-26-2

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2549006
CAS RN: 2034439-26-2
M. Wt: 339.351
InChI Key: PIUDFPMEFUQSCZ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Compounds containing furan and pyrazole rings are often synthesized for their reactivity towards various chemical transformations. For instance, Aleksandrov et al. (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the versatility of furan-containing compounds in electrophilic substitution reactions, which could be relevant to exploring the reactivity of your specified compound (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Activities

The incorporation of furan and pyrazole moieties into heterocyclic compounds has been associated with significant biological activities. Zaki et al. (2018) synthesized pyridine and thioamide derivatives from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, displaying notable antimicrobial and anticancer activities. These findings suggest that compounds with similar structural features might also possess valuable pharmacological properties (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antitubercular Evaluation

Kantevari et al. (2011) explored the antitubercular activity of hexahydro-2H-pyrano[3,2-c]quinoline analogs derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, highlighting the potential of furan-based compounds in developing new antitubercular agents. This underscores the significance of furan derivatives in medicinal chemistry research (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Synthesis of Novel Heterocycles

The structural flexibility of compounds containing furan and pyrazole rings allows for the synthesis of a wide range of novel heterocyclic compounds. Sanad and Mekky (2018) described the use of enaminone incorporating a dibromobenzofuran moiety as a precursor for novel azines and azolotriazines, demonstrating the compound's utility in creating diverse heterocyclic structures (Sanad & Mekky, 2018).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-18(17-12-24-15-5-1-2-6-16(15)25-17)19-11-13(14-7-3-10-23-14)21-9-4-8-20-21/h1-10,13,17H,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUDFPMEFUQSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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